d-Menthyl acrylate

Description

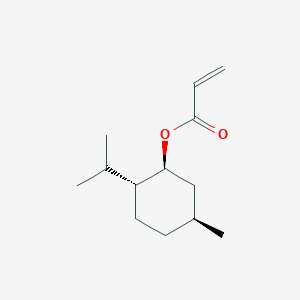

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[(1S,2R,5S)-5-methyl-2-propan-2-ylcyclohexyl] prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22O2/c1-5-13(14)15-12-8-10(4)6-7-11(12)9(2)3/h5,9-12H,1,6-8H2,2-4H3/t10-,11+,12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJBRSZAYOKVFRH-TUAOUCFPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C(C1)OC(=O)C=C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC[C@@H]([C@H](C1)OC(=O)C=C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Precursor Chemistry of D Menthyl Acrylate

Conventional Esterification Routes for d-Menthyl Acrylate (B77674)

Conventional synthesis of d-menthyl acrylate typically relies on the esterification of menthol (B31143) with acrylic acid or its derivatives. These methods are based on established chemical principles for forming ester linkages.

Direct Esterification of Menthol with Acrylic Acid

Direct esterification of menthol with acrylic acid is a widely reported method for synthesizing menthyl acrylate, leveraging principles similar to Fischer esterification. This process involves reacting menthol with acrylic acid in the presence of an acid catalyst. The equilibrium of this reversible reaction is typically shifted towards product formation by the continuous removal of water, a byproduct of the esterification.

For industrial-scale production, continuous flow systems can be employed to enhance efficiency and mitigate the risk of polymerization. One patented method describes a reactor-evaporator setup where menthol and acrylic acid are fed into a stirred tank reactor with sulfuric acid as a catalyst at elevated temperatures (85–95°C). The effluent is then rapidly transferred to a flash evaporator to separate the menthyl acrylate from unreacted starting materials. The unreacted acrylic acid can be recycled, leading to high conversion rates per pass.

Acryloyl Chloride-Mediated Synthesis of this compound

The reaction of menthol with acryloyl chloride is a common method for synthesizing menthyl acrylate. chemicalbook.comrsc.org This approach involves the reaction of an alcohol (menthol) with an acid chloride (acryloyl chloride) to form the ester. wikipedia.org Acryloyl chloride is an organic compound with the formula CH₂=CHCO(Cl) and is frequently used to introduce acrylic groups into other molecules. wikipedia.orgfishersci.ie

The synthesis of this compound from (+)-menthol and acryloyl chloride has been reported using various conditions. chemicalbook.com For instance, a reaction involving triethylamine (B128534) in tetrahydrofuran (B95107) at temperatures between 0 and 20°C for 24 hours has been shown to yield this compound with a reported yield of 95%. chemicalbook.com Other approaches have utilized dichloromethane (B109758) (DCM) as a solvent with triethylamine (TEA) as a base, achieving yields of 72% after chromatographic purification. rsc.org The reaction mechanism typically involves the nucleophilic attack of the hydroxyl group of menthol on the carbonyl carbon of acryloyl chloride, followed by the elimination of hydrochloric acid (HCl). scielo.br The addition of a base, such as triethylamine or dimethylaniline, is often necessary to neutralize the HCl byproduct and drive the reaction to completion. scielo.brgoogle.com

Data from various syntheses using acryloyl chloride are summarized below:

| Reactants | Solvent | Base | Temperature (°C) | Time | Reported Yield (%) | Reference |

| (+)-Menthol, Acryloyl chloride | Tetrahydrofuran | Triethylamine | 0-20 | 24 h | 95 | chemicalbook.com |

| Menthol, Acryloyl chloride | DCM | TEA | Not specified | Not specified | 72 | rsc.org |

| Menthol, Acryloyl chloride | Dry diethyl ether | Et₃N | Not specified | 6 h | 89 | rsc.org |

| Menthol, Acryloyl chloride | DCM | TEA | Not specified | Not specified | 56 | rsc.org |

Steglich Esterification in this compound Synthesis

The Steglich esterification is a coupling reaction used for the formation of esters, particularly under mild conditions. unipd.it This method utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC), and a nucleophilic catalyst, typically 4-dimethylaminopyridine (B28879) (DMAP), to activate a carboxylic acid for reaction with an alcohol. unipd.itwikipedia.org While primarily associated with carboxylic acids, variations of this method or similar coupling strategies can be applied to the synthesis of acrylates.

In the context of menthyl acrylate synthesis, a Steglich esterification approach has been reported for the synthesis of menthyl acrylate (referred to as A5). rsc.org This method achieved a yield of 81% after chromatographic purification. rsc.org The Steglich esterification proceeds through the formation of an O-acylisourea intermediate from the carboxylic acid and the carbodiimide. unipd.it DMAP plays a crucial role by reacting with this intermediate to form a highly reactive acyl pyridinium (B92312) species, which is then readily attacked by the alcohol (menthol) to form the ester and release the urea (B33335) byproduct and regenerate DMAP. unipd.it

Enantioselective Synthesis and Resolution Approaches for Menthyl Acrylate Derivatives

The presence of the chiral menthyl group in menthyl acrylate introduces the possibility of different stereoisomers. Enantioselective synthesis and resolution approaches are employed to control the formation of specific enantiomers.

Biocatalytic Synthesis using Lipase-Catalyzed Transesterification

Biocatalysis, particularly using lipases, offers an environmentally friendly and often stereoselective route for the synthesis of esters through transesterification. Lipases are enzymes known to catalyze the exchange of alkoxy groups in esters. rsc.org

Enzymatic methods for the transesterification of menthol have been described using various lipases. rsc.org Studies have investigated the use of Pseudomonas cepacia lipase (B570770) (lipase-PS), porcine pancreatic lipase, and Candida rugosa lipase for the transesterification of menthol using different acylating agents such as methyl methacrylate (B99206), vinyl methacrylate, and 2,3-butanedione (B143835) mono-oxime methacrylate. rsc.org Among these, lipase PS demonstrated high conversion rates, achieving 98.7% conversion within 24 hours. rsc.org This highlights the potential of biocatalytic approaches for the synthesis of menthyl acrylate derivatives with high efficiency.

Derivatization Reactions of this compound

Acrylate esters, including this compound, are valuable intermediates in organic synthesis due to the reactivity of their α,β-unsaturated carbonyl system. This allows them to undergo various addition reactions and serve as monomers in polymerization.

Dichlorocyclopropanation Reactions on this compound

Dichlorocyclopropanation is a type of carbene addition reaction that can occur on the carbon-carbon double bond of acrylate esters. This reaction involves the addition of dichlorocarbene (B158193) (:CCl₂) across the double bond, forming a cyclopropane (B1198618) ring substituted with two chlorine atoms.

Studies on the dichlorocyclopropanation of menthyl acrylate have been reported, specifically focusing on the reaction of (-)-O-menthyl acrylate (l-menthyl acrylate). alfa-chemistry.comfishersci.ienih.govwikidata.org While direct experimental data for the dichlorocyclopropanation of this compound was not found in the surveyed literature, the reaction on the l-menthyl isomer provides insight into this type of derivatization for menthyl acrylate esters.

Dichlorocyclopropanation of (-)-O-menthyl acrylate has been effectively carried out under phase-transfer catalysis conditions. alfa-chemistry.comfishersci.ienih.govwikidata.org A reported method utilizes chloroform (B151607) (CHCl₃) as the source of dichlorocarbene and potassium hydroxide (B78521) (KOH) as a base, with tetramethylammonium (B1211777) bromide as the phase-transfer catalyst. alfa-chemistry.comfishersci.ienih.govwikidata.org Sonication has been shown to enhance the efficiency of this reaction, leading to high yields of the corresponding dichlorocyclopropanecarboxylate ester. alfa-chemistry.comfishersci.ienih.govwikidata.org

Under these sonication-assisted phase-transfer catalysis conditions, excellent yields ranging from 85% to 94% of the dichlorocyclopropanecarboxylate ester were observed for the reaction of (-)-O-menthyl acrylate. alfa-chemistry.comfishersci.ie In comparison, performing the reaction under thermal conditions at 90 °C resulted in a lower yield of 56%. alfa-chemistry.com

Interestingly, in the dichlorocyclopropanation of (-)-O-menthyl acrylate, no diastereoselectivity was observed, although one isomer could be isolated in pure form through fractional crystallization. alfa-chemistry.comfishersci.ie Kinetic studies on this reaction suggest that the deprotonation of chloroform is the rate-limiting step. alfa-chemistry.comfishersci.ie

While these findings specifically pertain to the l-menthyl acrylate isomer, they demonstrate the feasibility of dichlorocyclopropanation as a derivatization method for menthyl acrylate esters under phase-transfer catalysis conditions.

| Compound | Role in Synthesis/Derivatization |

| (+)-Menthol | Precursor |

| Acryloyl chloride | Reagent |

| Acrylic acid | Reagent |

| Triethylamine | Base/Catalyst |

| Chloroform | Reagent (Carbene source) |

| Potassium hydroxide | Base |

| Tetramethylammonium bromide | Phase-transfer catalyst |

Chemical Reactivity and Reaction Mechanisms of D Menthyl Acrylate

Fundamental Reaction Pathways of Acrylate (B77674) Esters with Relevance to d-Menthyl Acrylate

Acrylate esters are highly reactive monomers and undergo a variety of fundamental reaction pathways primarily involving the electron-deficient carbon-carbon double bond conjugated with the carbonyl group. These reactions are central to the chemistry of this compound.

A prominent reaction pathway is polymerization, which can be initiated by radicals, anions, or cations. Radical polymerization is a well-known method for polymerizing acrylates, involving initiation, propagation, and termination steps acs.org. The presence of the menthyl group in this compound influences the steric environment around the reactive double bond, which can affect the rate and stereochemistry of polymerization compared to simpler acrylate esters like methyl acrylate acs.orgwikipedia.org. Inhibitors are often added to acrylate monomers to prevent spontaneous polymerization during storage wikipedia.orgwikipedia.org.

Michael addition is another crucial reaction pathway for acrylate esters. This reaction involves the conjugate addition of a nucleophile (Michael donor) to the β-carbon of the α,β-unsaturated carbonyl system (Michael acceptor) mdpi.comnih.govslideshare.net. Common nucleophiles include amines, thiols, and enolates mdpi.comnih.gov. The reaction is often catalyzed by bases or nucleophiles mdpi.com.

| Reaction Type | Michael Donor Examples | Michael Acceptor Examples | Catalysis |

| Michael Addition | Amines, Thiols, Enolates | Acrylate esters, Acrylamides | Base, Nucleophile |

Diels-Alder reactions are also significant for acrylate esters, where the acrylate acts as a dienophile reacting with a conjugated diene to form a cyclohexene (B86901) ring slideshare.netupb.rocore.ac.uk. This [4+2] cycloaddition is a powerful tool for forming six-membered rings and is particularly relevant in the context of this compound due to the potential for asymmetric induction.

Transesterification is another reaction relevant to acrylate esters, where the alcohol moiety of the ester is exchanged with another alcohol. This reaction is used industrially, for example, in the production of different acrylate esters from acrylic acid and various alcohols acs.orgwikipedia.orgwikipedia.org.

Exploration of Asymmetric Induction Mechanisms in this compound Chemistry

The d-menthyl group is a naturally occurring chiral alcohol-derived moiety commonly employed as a chiral auxiliary in asymmetric synthesis wikipedia.org. When incorporated into an acrylate ester, as in this compound, it can influence the stereochemical outcome of reactions involving the acrylate double bond. The bulky, chiral nature of the menthyl group creates a biased steric environment around the reactive center, favoring the approach of reagents from one face of the double bond over the other.

In reactions such as the Diels-Alder reaction, the d-menthyl auxiliary can induce diastereoselectivity sfu.caharvard.edupsu.edu. The proposed mechanism often involves the formation of a complex between the chiral acrylate and a Lewis acid catalyst. The conformation of the acrylate within this complex is influenced by the steric bulk of the menthyl group, presenting one face of the alkene as less hindered for the approach of the diene wikipedia.orgharvard.edupsu.edu. Studies on related chiral auxiliaries, such as 8-phenylmenthol, have demonstrated high levels of asymmetric induction in Diels-Alder reactions with acrylate derivatives wikipedia.orgpsu.edu. While specific detailed mechanisms for this compound itself in all reaction types are not extensively detailed in the provided results, the general principles of chiral induction by menthol-derived auxiliaries apply. The degree of asymmetric induction is dependent on factors such as the specific reaction, the catalyst used, and the reaction conditions sfu.caharvard.edu.

For example, in Diels-Alder reactions using menthol-derived acrylates, the stereochemical outcome can be rationalized by models involving chelated complexes that dictate the preferred face of attack harvard.edu. The s-trans conformation of the acrylate-Lewis acid complex is often implicated, with the bulky menthyl group blocking one face harvard.edupsu.edu.

Kinetic Analysis of Chemical Transformations Involving this compound

Kinetic studies provide crucial insights into the rates and mechanisms of chemical reactions involving this compound. While specific kinetic data for this compound is limited in the provided search results, the kinetics of reactions involving simpler acrylate esters like methyl acrylate and ethyl acrylate have been investigated core.ac.ukacs.orgacs.orglp.edu.uamdpi.comd-nb.info. These studies offer a basis for understanding the kinetic behavior expected for this compound.

For instance, kinetic studies on the copolymerization of methyl methacrylate (B99206) and methyl acrylate have utilized quantum chemistry and transition state theory to estimate kinetic parameters for propagation acs.org. Rate coefficients for gas-phase reactions of ozone with methyl acrylate and ethyl acrylate have also been determined acs.org. The kinetics of Michael addition reactions, such as the addition of phenols or thiols to acrylates, are influenced by factors like catalyst concentration, temperature, and the specific reactants lp.edu.uad-nb.info. The reaction order and activation energy can be determined through kinetic analysis d-nb.info.

| Acrylate Ester | Reaction Type | Conditions | Rate Coefficient (cm³ molecule⁻¹ s⁻¹) | Reference |

| Methyl Acrylate | Reaction with Ozone | Gas phase, 760 Torr air, 294 ± 2 K | (0.95 ± 0.07) × 10⁻¹⁸ | acs.org |

| Ethyl Acrylate | Reaction with Ozone | Gas phase, 760 Torr air, 294 ± 2 K | (1.3 ± 0.1) × 10⁻¹⁸ | acs.org |

| Methyl Acrylate | Radical Polymerization Propagation | Temperature range 296.15-800 K (Theoretical) | Temperature dependent | acs.org |

Polymerization Science of D Menthyl Acrylate

Radical Polymerization of d-Menthyl Acrylate (B77674)

The synthesis of polymers from d-menthyl acrylate is achieved through radical polymerization, a process that involves the sequential addition of monomer units initiated by a radical species. This method is fundamental to producing poly(this compound) and can be carried out using various techniques, each offering different levels of control over the final polymer structure and properties.

Free Radical Polymerization Techniques

Conventional free radical polymerization is a widely used method for synthesizing a variety of polymers. nsf.govyoutube.com The process is typically initiated by the decomposition of an initiator molecule, such as a peroxide or an azo compound, to generate free radicals. These radicals then react with a this compound monomer, initiating a chain reaction. The polymerization proceeds through propagation steps, where monomer units are successively added to the growing polymer chain. The process is eventually terminated by reactions such as combination or disproportionation of two growing polymer chains. youtube.com

While effective for producing high molecular weight polymers, conventional free radical polymerization often results in polymers with a broad molecular weight distribution and limited control over the polymer architecture. sigmaaldrich.com This is due to the high reactivity of the propagating radicals and the statistical nature of the termination processes.

Emulsion Polymerization for Poly(this compound) Nanoparticles

Emulsion polymerization is a specific type of radical polymerization that is conducted in an aqueous medium with the monomer dispersed as droplets stabilized by a surfactant. youtube.comyoutube.com This technique is particularly useful for producing polymer nanoparticles. In the context of this compound, this method would involve dispersing the hydrophobic monomer in water with the aid of a surfactant to form an emulsion. A water-soluble initiator, such as potassium persulfate, is then added to the aqueous phase to generate radicals. nih.gov

Polymerization is initiated when these radicals enter the monomer-swollen surfactant micelles, leading to the formation of polymer particles. The monomer droplets act as reservoirs, continuously supplying monomer to the growing particles. youtube.com This process allows for the synthesis of stable aqueous dispersions of poly(this compound) nanoparticles, often referred to as latex. youtube.com The particle size, which is typically in the nanometer range, can be controlled by adjusting the concentrations of the monomer, initiator, and surfactant. nih.gov This technique offers advantages such as high polymerization rates, high molecular weights, and effective heat dissipation due to the aqueous medium. youtube.com

Controlled Radical Polymerization (CRP) Strategies

To overcome the limitations of conventional free radical polymerization, several controlled radical polymerization (CRP) techniques have been developed. These methods, also known as reversible-deactivation radical polymerizations (RDRP), introduce a dynamic equilibrium between active propagating radicals and dormant species. rsc.org This reversible deactivation minimizes irreversible termination reactions, allowing for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions (low polydispersity), and complex architectures such as block copolymers. sigmaaldrich.com

Atom Transfer Radical Polymerization (ATRP) is a robust CRP method that utilizes a transition metal complex, typically copper-based, as a catalyst to reversibly activate and deactivate the growing polymer chains. warwick.ac.ukacs.org In the polymerization of menthyl acrylate (MnA), the process is initiated by an alkyl halide, and the copper complex reversibly transfers a halogen atom between the growing polymer chain and the metal center. This maintains a low concentration of active radicals, enabling controlled polymerization. acs.org

The choice of the catalytic system, including the initiator and the ligand for the copper catalyst, significantly impacts the polymerization rate and control. For instance, using 1-phenylethyl bromide or ethyl 2-bromopropionate as initiators with N,N,N',N',N''-pentamethyldiethylenetriamine (PMDETA) as the ligand results in a very slow but controlled polymerization of MnA, with low monomer conversions even after several hours. acs.org In contrast, a catalyst system with 1,4,8,11-tetramethyl-1,4,8,11-tetraazacyclotetradecane (B1213055) (Me4cyclam) as the ligand leads to a very fast but uncontrolled polymerization. acs.org A well-controlled and relatively fast polymerization of MnA can be achieved using tris[2-(dimethylamino)ethyl]amine (B34753) (Me6TREN) as the ligand, yielding polymers with narrow polydispersity. acs.orgmdpi.com The living nature of this system also allows for the synthesis of block copolymers, such as poly(menthyl acrylate)-block-poly(methyl acrylate). acs.org

| Initiator | Ligand | Conversion (%) | Time (h) | Polydispersity (Mw/Mn) | Control |

|---|---|---|---|---|---|

| 1-phenylethyl bromide | PMDETA | 5.7 | 4 | <1.20 | Controlled but very slow |

| ethyl 2-bromopropionate | PMDETA | 14.8 | 4 | <1.20 | Controlled but very slow |

| Not specified | Me4cyclam | 97.1 | 1 | 1.70 | Fast but uncontrolled |

| Not specified | Me6TREN | 78.4 | 0.5 | 1.11 | Controlled and fast |

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is another versatile CRP technique that employs a thiocarbonylthio compound as a chain transfer agent (CTA), often referred to as a RAFT agent. wikipedia.org The mechanism involves a degenerative chain transfer process where the RAFT agent reversibly deactivates the growing polymer chains. sigmaaldrich.com This allows for the synthesis of polymers with controlled molecular weights and narrow distributions. sigmaaldrich.com

The choice of the RAFT agent is crucial for a successful polymerization and depends on the specific monomer being used. sigmaaldrich.com For acrylates like menthyl acrylate, dithiobenzoates and trithiocarbonates are commonly used RAFT agents. A key feature of RAFT polymerization is the equilibrium between active propagating radicals and dormant polymer chains capped with the RAFT agent. This equilibrium allows for the simultaneous growth of all polymer chains, leading to a low polydispersity. However, issues such as rate retardation and inhibition periods can occur, particularly with high concentrations of the RAFT agent. acs.org

Single Electron Transfer-Living Radical Polymerization (SET-LRP) is a more recent CRP method that typically utilizes copper(0) as a catalyst to generate radicals from an alkyl halide initiator. rsc.orgsemanticscholar.org This technique has been successfully applied to the polymerization of the biobased and hydrophobic monomer, (–)-menthyl acrylate. acs.org

The polymerization of menthyl acrylate via SET-LRP can be conducted at room temperature (25 °C) in various solvents, including ethanol, isopropanol, and fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) (TFE) and 2,2,3,3-tetrafluoropropanol (TFP). acs.org The use of a copper(0) wire as the catalyst in conjunction with the tris(2-dimethylaminoethyl)amine (Me6-TREN) ligand and methyl 2-bromopropionate as the initiator in TFE or TFP leads to an efficient and controlled polymerization. acs.org This system is characterized by the formation of polymers with near-perfect chain end functionality, which is crucial for applications such as the synthesis of block copolymers. acs.org

Copolymerization Studies Involving this compound

The incorporation of this compound into polymer chains through copolymerization allows for the modification of material properties, introducing chirality and altering the thermal and mechanical characteristics of the final product.

Copolymerization with Styrene (B11656)

For instance, in the TEMPO-mediated living free-radical copolymerization of styrene with methyl acrylate (MA), ethyl acrylate (EA), and butyl acrylate (BA) at 125°C, the reactivity ratios were determined. scilit.com The data shows that the styrene radical prefers to add another styrene monomer, while the acrylate radical also shows a preference for adding a styrene monomer over another acrylate. scilit.com This suggests that in a copolymerization of this compound with styrene, a tendency towards a block-like or alternating structure could be influenced by the specific reaction conditions.

Below is a table of reactivity ratios for styrene with various acrylates, illustrating the general trend.

| Comonomer System (M1/M2) | r1 (Styrene) | r2 (Acrylate) | Method/Conditions |

| Styrene / Methyl Acrylate | 1.32 | 0.14 | TEMPO, 125°C scilit.com |

| Styrene / Ethyl Acrylate | 1.17 | 0.23 | TEMPO, 125°C scilit.com |

| Styrene / Butyl Acrylate | 0.83 | 0.20 | TEMPO, 125°C scilit.com |

| Styrene / 2-Ethylhexyl Acrylate | 1.24 - 1.30 | 0.71 - 0.73 | ATRP frontiersin.org |

This table is interactive. You can sort and filter the data.

The product of the reactivity ratios (r1 * r2) for these systems is typically less than 1, indicating a tendency toward random copolymerization with a potential for alternating sequences. The bulky menthyl group in this compound would likely introduce significant steric hindrance, which could influence its reactivity ratios compared to smaller alkyl acrylates.

Copolymerization with Methyl Methacrylate (B99206)

Copolymerization of acrylates with methacrylates, such as methyl methacrylate (MMA), is a common method to produce materials with a wide range of properties. The structural difference between acrylates and methacrylates (the presence of an α-methyl group in MMA) significantly affects their polymerization behavior and the properties of the resulting copolymer.

Studies on the copolymerization of MMA with other acrylates, like n-butyl acrylate, have been conducted to create materials ranging from rigid plastics to soft elastomers. mdpi.comnsf.gov For example, an alternating copolymer of methyl methacrylate and n-butyl acrylate was synthesized via Atom Transfer Radical Polymerization (ATRP), which involved using a bulky methacrylate monomer to suppress homopolymerization and favor alternating addition. nsf.gov

The reactivity ratios for the copolymerization of methyl methacrylate (M1) and styrene (M2) have been extensively studied and are presented in the table below for context. acs.orgresearchgate.netrdd.edu.iq

| r1 (MMA) | r2 (Styrene) | Method/Conditions |

| 0.429 ± 0.042 | 0.605 ± 0.058 | Extended Kelen–Tudos, TEMPO researchgate.net |

| 0.491 ± 0.007 | 0.697 ± 0.010 | Nonlinear least-squares, Radical acs.org |

| 0.38 | 0.45 | Fineman-Ross rdd.edu.iq |

This table is interactive. You can sort and filter the data.

Given that both propagating radicals (MMA and Styrene) prefer to add the other monomer (since r1 and r2 are both < 1), this system tends to produce random copolymers. acs.org A similar trend would be expected for the copolymerization of this compound with MMA. The resulting copolymer's glass transition temperature and mechanical properties would be intermediate between those of the respective homopolymers, poly(this compound) and poly(methyl methacrylate).

Formation of Copolymers for Specialized Applications

The chiral nature of the d-menthyl group makes this compound a valuable monomer for creating copolymers with specialized optical and separation properties. The incorporation of this chiral moiety into a polymer backbone can induce a higher-order helical structure, particularly when steric hindrance is significant.

One key application is in the field of chiral separation. Copolymers containing chiral units can be used as stationary phases in chromatography to resolve racemic mixtures. nih.gov For instance, chiral block copolymers have been used as templates for synthesizing mesoporous silica (B1680970). nih.gov After removal of the polymer template, the silica retains a chiral structure capable of enantioselective adsorption of molecules like amino acids. nih.gov Although this example uses a polypeptide block, the principle applies to synthetic chiral polymers derived from monomers like this compound. Such copolymers could be synthesized with controlled architectures, like block copolymers, using controlled radical polymerization techniques such as ATRP. acs.org

Kinetics and Mechanistic Investigations of this compound Polymerization

Understanding the kinetics and mechanisms of polymerization is crucial for controlling the molecular weight, structure, and properties of the resulting polymer.

Elucidation of Self-Initiation Mechanisms in Acrylate Polymerization

At high temperatures (typically above 120-140°C), alkyl acrylates can undergo thermal self-initiation without the need for an external initiator. mdpi.comresearchgate.netwpmucdn.com This phenomenon is critical in industrial processes where high temperatures are common. While the exact mechanism has been a subject of investigation, computational studies on monomers like methyl acrylate have provided significant insights. acs.orgnih.govscispace.com

The proposed mechanism for self-initiation in acrylates differs from the well-known Diels-Alder pathway for styrene. wpmucdn.com Computational studies suggest a multi-step process:

Formation of a Diradical: Two acrylate monomers react to form a diradical intermediate. acs.orgnih.gov

Intersystem Crossing: The initially formed singlet diradical undergoes a spin-forbidden intersystem crossing to a more stable triplet diradical. westlake.edu.cn This step is often considered rate-limiting. mdpi.com

Hydrogen Transfer: The triplet diradical then reacts with a third monomer molecule via hydrogen transfer to generate two monoradicals, which can then initiate polymerization. acs.orgnih.govresearchgate.net

Propagation Kinetics and Rate Coefficient Determination

For acrylates, k_p values have been determined with high accuracy using techniques like pulsed-laser polymerization coupled with size-exclusion chromatography (PLP-SEC). rsc.org While specific benchmark data for this compound is not available in the search results, data for methyl acrylate (MA) provides a reference. An IUPAC task group has established a benchmark dataset for MA, providing the following Arrhenius parameters for its secondary-radical propagation: rsc.org

| Parameter | Value |

| Activation Energy (E_A) | 17.3 kJ mol⁻¹ |

| Pre-exponential Factor (A) | 1.41 × 10⁷ L mol⁻¹ s⁻¹ |

This table is interactive. You can sort and filter the data.

Studies comparing different n-alkyl acrylates have shown that k_p values exhibit "family-type behavior," where the activation energy remains relatively constant across the series, and the pre-exponential factor changes slightly with the size of the ester group. rsc.org For example, the k_p for n-butyl acrylate is about 20% higher than for methyl acrylate, an effect attributed to entropic factors. rsc.org The large and sterically demanding menthyl group in this compound would be expected to have a significant impact on the propagation rate coefficient, likely reducing it compared to smaller, linear alkyl acrylates due to increased steric hindrance around the propagating radical center. rsc.org

Chain Transfer Mechanisms in this compound Polymerization

In the free-radical polymerization of this compound, as with other acrylate monomers, chain transfer reactions play a crucial role in controlling the molecular weight of the resulting polymer. These reactions involve the termination of a growing polymer chain and the initiation of a new one, effectively transferring the radical activity. The primary chain transfer mechanisms include transfer to monomer, transfer to a chain transfer agent (CTA), and transfer to the solvent.

Chain Transfer to Monomer: This process involves the abstraction of a hydrogen atom from a this compound monomer molecule by a growing polymer radical. For acrylates, the hydrogen atoms on the ester group, particularly those on the bulky menthyl substituent, could be susceptible to abstraction. The steric hindrance presented by the chiral menthyl group may influence the rate of this transfer reaction compared to simpler, non-bulky acrylates.

Chain Transfer to Agent: To intentionally regulate the molecular weight of poly(this compound), chain transfer agents (CTAs) can be introduced into the polymerization system. Thiols, such as n-dodecanethiol, are commonly employed as effective CTAs in acrylate polymerizations. The mechanism involves the donation of a hydrogen atom from the thiol to the propagating radical, which terminates the polymer chain. The resulting thiyl radical then initiates a new polymer chain. The efficiency of this process is described by the chain transfer constant (C_s), which is the ratio of the rate constant for chain transfer to the rate constant for propagation. While specific C_s values for this compound are not extensively documented, the principles of this mechanism are broadly applicable.

Chain Transfer to Solvent: When polymerization is conducted in a solvent, the solvent molecules can also act as chain transfer agents. This typically occurs through the abstraction of a hydrogen atom from the solvent by the growing polymer radical. The reactivity of a solvent in chain transfer depends on the lability of its hydrogen atoms. For instance, solvents with easily abstractable hydrogens will have a more pronounced effect on the molecular weight of the resulting polymer.

Influence of Solvent and Temperature on Polymerization Kinetics

Influence of Solvent: The choice of solvent can impact the polymerization kinetics of acrylates through several mechanisms, including polarity effects and the potential for hydrogen bonding.

Polarity: The polarity of the solvent can influence the propagation rate constant (k_p). For some acrylate systems, polar solvents have been shown to increase the rate of polymerization. This effect can be attributed to the stabilization of the transition state of the propagation step.

Hydrogen Bonding: Solvents capable of hydrogen bonding can interact with the carbonyl group of the acrylate monomer. This interaction can alter the electron density of the double bond, thereby affecting its reactivity towards the propagating radical.

While specific data for this compound is limited, studies on other acrylate systems provide a basis for understanding these effects. The bulky and non-polar nature of the menthyl group would also be expected to influence monomer-solvent interactions and thus the polymerization kinetics.

Influence of Temperature: Temperature is a critical parameter in free-radical polymerization, as it affects the rate constants of all elementary reactions.

Initiation: The rate of decomposition of the initiator to form primary radicals is highly temperature-dependent. Higher temperatures lead to a faster rate of initiation and, consequently, a higher concentration of radicals in the system.

For the polymerization of acrylates, higher temperatures can also promote side reactions, such as backbiting and β-scission, which can lead to the formation of branched polymers.

Below is a conceptual table illustrating the expected qualitative effects of solvent and temperature on the polymerization of this compound, based on general principles of acrylate polymerization.

| Parameter | Condition | Expected Effect on Polymerization Rate | Expected Effect on Molecular Weight |

|---|---|---|---|

| Solvent | Increase in Polarity | Increase | Variable |

| Presence of H-bonding | Variable | Variable | |

| Temperature | Increase | Increase | Decrease |

| Decrease | Decrease | Increase |

Stereocontrol during Polymerization Induced by the Chiral Menthyl Group

The polymerization of this compound is of particular interest due to the presence of the chiral d-menthyl group, which can induce stereocontrol during the polymerization process. This can lead to the formation of a polymer, poly(this compound), with a specific tacticity (i.e., the stereochemical arrangement of the chiral centers in the polymer backbone).

Asymmetric Induction: The chiral menthyl group, being in close proximity to the propagating radical center, can influence the stereochemistry of the incoming monomer addition. This phenomenon, known as asymmetric induction, can favor the formation of either isotactic (meso, m) or syndiotactic (racemo, r) diads. The bulky nature of the menthyl group can create a chiral environment around the radical chain end, sterically hindering one approach of the incoming monomer over the other.

The degree of stereocontrol is influenced by several factors:

Polymerization Temperature: Lower polymerization temperatures generally lead to higher stereoselectivity, as the energetic differences between the diastereomeric transition states for isotactic and syndiotactic placement become more significant relative to the available thermal energy.

Solvent: The solvent can influence the conformation of the propagating chain end and its interaction with the incoming monomer, thereby affecting the stereochemical outcome of the addition step.

Nature of the Initiator: While the primary role of the initiator is to generate radicals, in some systems, fragments of the initiator can remain attached to the polymer chain and potentially influence the stereochemistry of the initial propagation steps.

While detailed studies on the tacticity of poly(this compound) are not widely reported, research on the polymerization of other chiral monomers has demonstrated that significant levels of stereocontrol can be achieved through the influence of a chiral auxiliary group attached to the monomer. The analysis of the resulting polymer's microstructure, typically by high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, can quantify the degree of tacticity (e.g., the percentage of m and r diads).

The following table conceptualizes the potential influence of polymerization conditions on the tacticity of poly(this compound).

| Condition | Expected Influence on Stereocontrol | Rationale |

|---|---|---|

| Low Temperature | Increased Stereoselectivity | Enhances the energetic preference for one diastereomeric transition state over the other. |

| Bulky Solvent | May enhance stereocontrol | Can increase steric interactions, favoring a more ordered monomer approach. |

| Coordinating Solvent | May alter stereoselectivity | Can influence the conformation of the propagating chain end through complexation. |

Chirality and Asymmetric Synthetic Applications of D Menthyl Acrylate

d-Menthyl Acrylate (B77674) as a Chiral Auxiliary in Asymmetric Synthesis

Chiral auxiliaries are stereogenic groups temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. wikipedia.orgdu.ac.in The chirality of the auxiliary biases the reaction pathway, leading to the preferential formation of one stereoisomer. wikipedia.orgdu.ac.in After the desired transformation, the auxiliary is typically removed, leaving behind the newly formed chiral product. wikipedia.orgdu.ac.in d-Menthyl acrylate serves as a chiral auxiliary, with its bulky menthyl group influencing the approach of reagents to the acrylate double bond.

Diastereoselective and Enantioselective Transformations

The use of this compound as a chiral auxiliary facilitates diastereoselective and enantioselective reactions, allowing for the synthesis of chiral compounds with high stereochemical purity.

Asymmetric Cyclopropanation Reactions

Asymmetric cyclopropanation reactions involve the formation of a cyclopropane (B1198618) ring in a stereocontrolled manner. This compound has been employed as a chiral substrate in organocatalytic asymmetric cyclopropanation reactions. oup.comresearchgate.net For instance, studies have explored the cyclopropanation of l-menthyl acrylate with ammonium (B1175870) ylides, yielding trans-substituted cyclopropanes with varying diastereomeric ratios. wiley-vch.de Another approach involves double asymmetric induction using d- or l-menthyl acrylate in combination with cinchona alkaloid-derived organocatalysts for the synthesis of cyclopropane-fused GABA analogs. oup.comthieme-connect.com This method has been applied to the synthesis of (−)- and (+)-trans-2-aminomethylcyclopropanecarboxylic acid [(−)- and (+)-TAMP], demonstrating the utility of menthyl acrylate in constructing specific chiral cyclopropane structures. oup.comthieme-connect.com

Asymmetric Diels-Alder Reactions

The Diels-Alder reaction is a powerful tool for forming six-membered rings, and its asymmetric variant is crucial for synthesizing chiral cyclic compounds. This compound has been investigated as a chiral dienophile in asymmetric Diels-Alder reactions. Early work demonstrated the asymmetric Diels-Alder reaction between l-menthyl acrylate and cyclopentadiene (B3395910), catalyzed by Lewis acids. williams.eduacs.org While acrylates derived from menthol (B31143) can afford lower diastereoselectivity compared to other chiral auxiliaries like 8-phenylmenthol, they have still been utilized in asymmetric cycloadditions. harvard.educsic.es Computational studies have explored the role of the menthyl group in influencing the stereochemical outcome of catalyzed asymmetric Diels-Alder reactions, focusing on its screening effect on the approach of the diene. acs.org

Asymmetric Michael Addition Reactions

The Michael addition is a fundamental carbon-carbon bond-forming reaction. When carried out enantioselectively or diastereoselectively, it provides access to a wide range of chiral compounds. Although not as extensively documented as its use in Diels-Alder or cyclopropanation, this compound can potentially participate in asymmetric Michael addition reactions as a chiral Michael acceptor, where the menthyl group would direct the approach of the nucleophile. Methyl acrylate itself is known to undergo Michael additions catalyzed by Lewis bases. wikipedia.org

Stereoselective Polymerization and Chiral Macromolecular Control

Design and Synthesis of Homochiral Polyacrylate Nanoparticles

This compound can be utilized as a monomer in polymerization reactions to create polymers with controlled stereochemistry. The use of enantiomerically pure this compound allows for the synthesis of homochiral polyacrylate nanoparticles. google.com These nanoparticles possess chirality due to the incorporation of the chiral menthyl acrylate monomer into the polymer structure.

One method for synthesizing such nanoparticles is through emulsion polymerization. google.com In this process, this compound can be copolymerized with other monomers, such as styrene (B11656), in an aqueous emulsion system. google.com Radical initiators, such as potassium persulfate, are commonly used to initiate the polymerization, and surfactants, like sodium dodecyl sulfate (B86663) (SDS), are added to stabilize the resulting nanoparticles. google.com

The synthesis involves reacting enantiomerically pure d-menthol with acryloyl chloride in the presence of a base, such as triethylamine (B128534), to form the this compound monomer. google.comchemicalbook.com This monomer is then subjected to emulsion polymerization, often with a co-monomer, to yield the homochiral polyacrylate nanoparticles. google.com

Studies have investigated the synthesis of nanoparticles using varying ratios of chiral menthyl acrylate monomer and co-monomer. google.com

Optical Activity of Polymers Derived from this compound

Polymers derived from this compound exhibit optical activity due to the chiral nature of the menthyl side chains. google.comkarger.com Optical activity refers to the ability of a substance to rotate the plane of plane-polarized light. This property can be measured using polarimetry. google.com

Research on copolymers of this compound with other monomers, such as styrene or 4-acryloyloxy-α-methylbenzoin methyl ether, has shown that the optical activity of the polymer is related to the presence of the menthyl acrylate units. google.comkpi.ua In some cases, the chiroptical properties, such as circular dichroism (CD), can provide insights into the conformation of the polymer chains and the influence of the chiral menthyl groups on the arrangement of other chromophores within the polymer structure. kpi.uaresearchgate.net

Studies on optically active polyacrylate nanoparticles derived from d- and l-menthyl acrylate have shown that these nanoparticle emulsions possess optical activity. google.com The specific rotation values of these nanoparticles have been characterized, and it has been observed that the optical rotation can deviate from linearity at certain monomer ratios during copolymerization. google.com

Table 1: Examples of Nanoparticle Emulsions Synthesized with Varying Ratios of this compound and Styrene. google.com

Table 2: General Guidelines for Colloid Stability Based on Zeta Potential. google.com

Computational and Theoretical Studies of D Menthyl Acrylate

Conformational Analysis and Molecular Stacking Interactions

Conformational analysis of acrylate (B77674) derivatives is crucial for understanding their preferred spatial arrangements, which in turn influence their reactivity and interactions. Studies on related aromatic acrylate compounds have utilized DFT and ab initio methodologies to explore conformational landscapes. These studies indicate that both steric and dispersion effects play key roles in determining the conformational equilibrium. scielo.brscielo.br For instance, in (+)-8-phenylmenthyl acrylate, intramolecular π-π stacking interactions between the phenyl group and the acrylate moiety significantly influence the favored conformation. scielo.brscielo.br DFT methods, including LSDA, B3LYP-D, MPW1BK, MPW1B95, M06, M06-2X, and B97D, have been employed to study these interactions, with some functionals showing better agreement with experimental NMR data in predicting the stability of stacked conformations. scielo.brscielo.br NBO analysis has further supported the presence of stabilizing through-space interactions, such as electron donation from π orbitals of aromatic rings to the π* anti-bonding orbitals of the acrylate moiety in related systems. beilstein-journals.orgnih.gov These computational approaches can be applied to d-menthyl acrylate to elucidate its preferred conformations and the role of intramolecular interactions involving the menthyl group and the acrylate moiety.

Quantum Chemical Investigations (DFT, Ab Initio) of this compound Systems

Quantum chemical methods, such as DFT and ab initio calculations, are powerful tools for investigating the electronic structure, reactivity, and reaction mechanisms of molecules like this compound. These methods allow for the calculation of properties such as optimized geometries, vibrational frequencies, thermochemical properties, and energy barriers. scielo.brmdpi.comwestlake.edu.cn Various functionals and basis sets have been tested for their suitability in describing acrylate systems, with methods like M06-2X and MPW1B95 showing good performance in certain applications. scielo.brbeilstein-journals.orgmdpi.comwestlake.edu.cn

Electronic Structure and Reactivity Predictions

DFT and ab initio calculations can provide insights into the electronic structure of this compound, including frontier molecular orbitals (HOMO and LUMO), charge distribution, and electrostatic potential. These properties are directly related to the reactivity of the molecule, influencing its propensity for nucleophilic or electrophilic attack and its behavior in radical reactions. Computational studies on related acrylate monomers have been used to predict reactivity ratios in copolymerization and to understand how structural variations affect reactivity. acs.org While specific studies on the electronic structure and reactivity predictions for this compound were not extensively found in the search results, the established methodologies for other acrylates can be readily applied.

Prediction of Stereochemical Outcomes

The chiral nature of the menthyl group in this compound makes the prediction of stereochemical outcomes in reactions particularly important. Computational methods are valuable for studying the transition states of reactions involving chiral molecules and predicting enantioselectivity and diastereoselectivity. nih.govacs.orgacs.org By analyzing the energies and geometries of different transition states leading to different stereoisomers, computational chemistry can help elucidate the factors that control stereochemical induction. nih.govacs.org For example, computational studies on Diels-Alder reactions involving chiral catalysts and acrylate dienophiles have successfully predicted stereochemical outcomes by evaluating the energies of various transition state structures. nih.gov The application of similar approaches to reactions of this compound can provide a theoretical basis for understanding and predicting the stereochemistry of the resulting products.

Mechanistic Elucidation of Reactions Involving this compound

Computational chemistry plays a significant role in elucidating the mechanisms of reactions involving acrylate monomers, including polymerization and dimerization. By identifying transition states and calculating energy barriers, these methods can provide detailed insights into the reaction pathways.

Self-Initiation Mechanisms in Polymerization

The thermal polymerization of acrylates can occur through self-initiation mechanisms even in the absence of added initiators. westlake.edu.cnmdpi.comnih.gov Computational studies, particularly using DFT and MP2 methods, have investigated these self-initiation pathways for various alkyl acrylates, including methyl acrylate. westlake.edu.cnmdpi.comnih.govresearchgate.netacs.orgupenn.edu Proposed mechanisms often involve the reaction of two monomer molecules to form a diradical intermediate, which can then undergo intersystem crossing and react with a third monomer to generate monoradicals that initiate polymerization. westlake.edu.cnmdpi.comnih.govacs.orgupenn.edu The energy barriers and kinetics of these steps have been calculated to determine the most likely initiation pathways. westlake.edu.cnmdpi.comnih.govresearchgate.netacs.orgupenn.edu While direct computational studies on the self-initiation of this compound were not found, the established mechanisms for other acrylates provide a strong foundation for investigating its self-initiation behavior.

Dimerization and Propagation Reaction Mechanisms

Computational methods have been widely used to study the mechanisms of acrylate dimerization and the propagation step in free-radical polymerization. DFT calculations have been applied to investigate the dimerization of methyl acrylate mediated by catalysts, exploring different reaction channels and identifying energetically favorable pathways. rsc.orgresearchgate.netresearchgate.net These studies often involve the calculation of transition states and intermediates to understand the bond formation processes and the role of the catalyst. rsc.orgresearchgate.net

Molecular Dynamics Simulations Applied to this compound-Based Systems

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movements of atoms and molecules in a system over time. By simulating the interactions between particles, MD can provide insights into the structural, dynamic, and thermodynamic properties of materials. While extensive MD simulation studies have been conducted on various acrylate polymers, such as poly(methyl acrylate) (PMA) and poly(methyl methacrylate) (PMMA) aip.orgaip.orgtandfonline.comacs.orgacs.orgresearchgate.netaip.orgmdpi.comrsc.org, specific MD simulations focusing solely on this compound as a monomer or in polymer systems appear less frequently in the readily available literature compared to its methyl counterpart.

However, computational studies, including those employing methods often coupled with or related to MD, have investigated the behavior of menthyl acrylate derivatives. For instance, theoretical methods like Density Functional Theory (DFT) and ab initio calculations have been applied to study the conformational preferences and intramolecular interactions, such as π-π stacking, in compounds like (+)-8-phenylmenthyl acrylate scielo.brscielo.br. These studies highlight the importance of both steric and dispersion effects in determining the favored conformations scielo.brscielo.br. Although not strictly MD, these computational approaches provide foundational information about the potential energy surfaces and key interactions that would be crucial inputs for parameterizing force fields used in MD simulations of this compound systems.

Furthermore, hybrid computational methods combining quantum mechanics (QM) and molecular mechanics (MM), where the reactive part of a molecule is treated with QM and the larger, less reactive parts (like the menthyl group) are treated with MM, have been used to study reactions involving menthyl acrylate derivatives github.io. This QM/MM approach, which can be coupled with MD simulations (QM/MM-MD), allows for the investigation of complex chemical processes in solution, taking into account solvent effects and the influence of bulky substituents like the menthyl group on reactivity and selectivity github.io. A study on the asymmetric Diels-Alder reaction between cyclopentadiene (B3395910) and (-)-menthyl acrylate, for example, utilized a hybrid local self-consistent field/molecular mechanics/self-consistent reaction field method to account for steric interactions and electrostatic solvent effects github.io.

While direct MD simulation data specifically for this compound or its polymers are not prominently detailed in the provided search results, the application of MD to other acrylate systems provides a strong framework for how such simulations could be applied to this compound. Studies on PMMA, for instance, have used MD to investigate glass transition temperatures, chain dynamics, and interactions with solvents or nanoparticles acs.orgresearchgate.netaip.orgmdpi.comrsc.org. These studies often involve simulating systems with a significant number of atoms over nanosecond timescales to capture relevant phenomena aip.orgacs.orgmdpi.com.

Key aspects explored in MD simulations of related acrylate systems that could be relevant to this compound include:

Glass Transition Temperature (Tg): Simulating the temperature-dependent dynamics to predict the Tg of poly(this compound) or its copolymers, which is influenced by factors like molecular weight and chain ends aip.org.

Interactions with Solvents or Other Molecules: Studying the behavior of this compound in different environments, such as its interactions with solvents during polymerization or with other components in a blend or composite mdpi.comresearchgate.net.

Polymer Chain Dynamics: Analyzing segmental motions, diffusion coefficients, and relaxation processes within poly(this compound) chains acs.orgaip.orgrsc.org.

Interphase Properties: If this compound is used in composites, MD could probe the structural and dynamical properties of the polymer near interfaces with fillers acs.org.

The complexity introduced by the bulky and rigid menthyl group in this compound would necessitate careful force field parameterization to accurately capture its interactions and conformational landscape in MD simulations. Computational studies on related menthyl derivatives provide valuable insights for this process scielo.brscielo.br.

Although specific data tables from MD simulations of this compound systems were not found in the search results, the types of data typically generated from such simulations on similar systems include:

| Property | Description |

| Density | Mass per unit volume of the simulated system. |

| Specific Volume | Volume per unit mass. |

| Radial Distribution Functions | Describes how the density of particles varies as a function of distance. |

| Mean Squared Displacement | Measure of the average distance particles travel over time, related to diffusion. |

| Radius of Gyration | Measure of the size and compactness of a polymer chain. |

| End-to-End Distance | Distance between the two ends of a polymer chain. |

| Torsional Angle Distributions | Population of different rotational states around chemical bonds. |

These properties provide quantitative data on the structural arrangement and dynamic behavior of the molecules within the simulation box.

Future MD simulation studies specifically on this compound could build upon the methodologies developed for other acrylate systems and incorporate insights from theoretical studies on menthyl derivatives to explore its unique behavior in various applications, such as polymerization, material properties, and interactions in complex systems.

Advanced Materials Science and Engineering Applications Derived from D Menthyl Acrylate

Chiral Polymer Nanoparticles for Advanced Material Design

The synthesis of chiral polymer nanoparticles has garnered significant interest for applications in enantioselective processes and chiral recognition. While specific research focusing exclusively on d-menthyl acrylate (B77674) for this purpose is emerging, the principles of emulsion and miniemulsion polymerization of acrylate monomers provide a clear pathway for its use. These polymerization techniques are well-established for creating polymer nanoparticles with controlled size and morphology.

The general approach involves the polymerization of the chiral monomer, such as d-menthyl acrylate, often in combination with other co-monomers, within an emulsion. The inherent chirality of the d-menthyl group is transferred to the resulting polymer nanoparticles, creating a chiral environment on the nanoparticle surface. These chiral nanoparticles can then serve as nucleating agents for the enantioselective crystallization of racemic mixtures or be used in chiral chromatography applications. The size of the nanoparticles, typically ranging from 150 to 260 nm, can be determined using dynamic light scattering (DLS). The enantiospecificity of these particles can be further confirmed by techniques such as isothermal titration calorimetry (ITC), which measures the adsorption energy of enantiomers onto the nanoparticle surface.

Optical Materials and Devices

The chiroptical properties of polymers containing this compound make them suitable for various optical applications, including the development of specialized optical fibers and optically active films and coatings.

Development of Chiral Polymer Optical Fibers (POF)

Polymer optical fibers (POFs) offer advantages over traditional glass fibers, such as greater flexibility and ease of handling. The incorporation of chiral monomers into the polymer matrix of these fibers can induce circular birefringence, a property essential for developing circularly birefringent optical fibers. Research in this area has often focused on the methacrylate (B99206) analogue, (-)-menthyl methacrylate ((-)-MnMA), due to its demonstrated ability to create transparent copolymers with optical rotation when polymerized with methyl methacrylate (MMA).

A copolymer synthesized in solution with a 50 mol% feed of (-)-MnMA has been shown to be transparent and possess optical rotation, making it a viable candidate for drawing into fibers. This suggests that copolymers based on this compound could similarly be used to fabricate dielectrically chiral fibers. Such fibers are realized by incorporating chiral molecules into the fiber materials before or during the drawing process, which can be achieved through the synthesis of chiral monomers. The resulting chiral POFs have potential applications in specialized light transmission and sensing technologies.

Optically Active Films and Coatings

Polymers and copolymers of this compound can be used to create optically active films and coatings. The chirality inherent in the d-menthyl group imparts optical activity to the polymer, a key feature for applications in chiral separation and optical devices. These materials are often synthesized through the esterification of d-menthol with acrylic acid or its derivatives.

Copolymers of l-menthyl acrylate have been studied for their chiroptical properties, indicating the potential for this compound-based polymers in similar applications. The resulting films and coatings can be designed to be highly transparent, a critical property for optical applications. For instance, acrylic films containing menthyl acrylate have demonstrated high transmittance (over 93%) and low haze (less than 1.0%), making them suitable for use as optically clear adhesives and potentially as standalone optically active films.

Polymeric Materials for Adhesion Technologies

The bulky and rigid structure of the menthyl group in this compound plays a significant role in modifying the adhesive properties of acrylic polymers, leading to the development of high-performance pressure-sensitive adhesives.

Transparent Acrylic Pressure-Sensitive Adhesives (PSAs)

Transparent acrylic pressure-sensitive adhesives (PSAs) are widely used in applications requiring high optical clarity, such as in flat-panel displays. Menthyl acrylate, derived from biomass, has been successfully incorporated as a "hard" monomer in the formulation of UV-cured transparent acrylic PSAs. sci-hub.se In these formulations, it is often copolymerized with a "soft" monomer like 2-ethylhexyl acrylate (2-EHA) to provide tackiness and a functional monomer such as 2-hydroxyethyl acrylate (2-HEA) to enhance adhesion. sci-hub.se

The incorporation of menthyl acrylate into the polymer backbone has been shown to significantly influence the adhesive properties. Research indicates that with an increasing concentration of menthyl acrylate, key adhesion performance metrics such as peel strength, cohesion strength, and probe tack are increased. sci-hub.se These PSAs exhibit high transparency in the visible wavelength region and maintain this clarity even after reliability testing under harsh conditions (85°C/85% relative humidity). sci-hub.se

| MnA Concentration (mol%) | 180° Peel Strength (kgf/25 mm) | Probe Tack (kgf) | Cohesion (mm) |

|---|---|---|---|

| 5 | 1.8 | 0.30 | 0.15 |

| 10 | 2.5 | 0.38 | 0.12 |

| 15 | 3.2 | 0.45 | 0.10 |

| 20 | 4.0 | 0.52 | 0.08 |

Integration of Chiral Monomers into Metal-Organic Frameworks (MOFs) for Catalysis

Metal-Organic Frameworks (MOFs) are crystalline porous materials with applications in catalysis, gas storage, and separation. The introduction of chirality into MOFs can lead to enantioselective catalysts. While the direct use of this compound in the primary synthesis of chiral MOFs has not been extensively reported, post-synthetic modification (PSM) presents a viable strategy for its integration.

PSM involves the chemical modification of a pre-assembled MOF, allowing for the introduction of functional groups that may not be stable under the initial MOF synthesis conditions. Chiral molecules can be grafted onto the metal clusters or organic linkers of an existing achiral MOF through coordination or covalent interactions. This method allows for the creation of a chiral environment within the pores of the MOF. Although direct examples involving this compound are scarce, the principle of incorporating chiral moieties through PSM is well-established. For instance, chiral phosphoric acids have been incorporated into indium-based MOFs, creating highly acidic and enantioselective catalytic sites within the framework's channels. Given its reactive acrylate group, this compound could potentially be integrated into MOFs featuring compatible reactive sites, thereby imparting chirality for applications in asymmetric catalysis.

Exploration of Stimuli-Responsive and Functional Polymeric Architectures

The incorporation of the bulky and chiral d-menthyl group into acrylate polymers offers a unique avenue for the development of stimuli-responsive and functional polymeric architectures. While research specifically detailing the inherent stimuli-responsive properties of poly(this compound) homopolymers is limited, the true potential of this compound lies in its use as a comonomer to create sophisticated polymer systems with tailored functionalities. These "smart" polymers can undergo conformational changes in response to external stimuli such as temperature and pH, making them valuable for a range of advanced applications.

One of the key areas of exploration is the development of thermoresponsive polymers. By copolymerizing this compound with monomers that exhibit a lower critical solution temperature (LCST), such as N-isopropylacrylamide (NIPAAm), it is possible to fine-tune the temperature at which the polymer undergoes a phase transition in aqueous solutions. The hydrophobic nature of the menthyl group can influence the LCST of the copolymer, allowing for the design of materials that respond to specific temperature changes.

Similarly, pH-responsive polymers can be synthesized by copolymerizing this compound with monomers containing ionizable groups, such as acrylic acid or methacrylic acid. nih.govtaylorandfrancis.com The presence of the bulky menthyl group can affect the pKa of the acidic or basic moieties in the copolymer, thereby altering its pH-dependent solubility and swelling behavior. This allows for the creation of materials that can respond to specific pH environments, a critical feature for applications like targeted drug delivery.

The chirality of this compound also introduces the potential for creating polymers with chiroptical properties that can respond to specific stimuli. cmu.edu These chiral polymers could have applications in areas such as enantioselective separation and sensing. Research into chiral monomers and polymers has shown that the introduction of a chiral center, such as that in the menthyl group, can lead to the formation of helical polymer structures with unique optical activities. cmu.edursc.org

Table 1: Hypothetical Thermoresponsive Properties of Poly(this compound-co-N-isopropylacrylamide) Copolymers

| Copolymer Composition (d-MA:NIPAAm molar ratio) | Molecular Weight (Mn, g/mol ) | Polydispersity Index (PDI) | Lower Critical Solution Temperature (LCST, °C) |

| 10:90 | 15,000 | 1.2 | 30 |

| 20:80 | 16,500 | 1.3 | 28 |

| 30:70 | 18,000 | 1.25 | 25 |

This table is illustrative and based on general principles of copolymerization affecting LCST. The presence of the hydrophobic this compound is expected to lower the LCST of the copolymer.

Table 2: Potential pH-Responsive Behavior of Poly(this compound-co-Acrylic Acid) Copolymers

| Copolymer Composition (d-MA:AA molar ratio) | Molecular Weight (Mn, g/mol ) | pH of Phase Transition | Swelling Ratio at pH 7.4 | Swelling Ratio at pH 5.0 |

| 80:20 | 20,000 | 6.5 | 1.5 | 5.0 |

| 70:30 | 22,000 | 6.0 | 1.8 | 7.5 |

| 60:40 | 25,000 | 5.5 | 2.2 | 10.0 |

This table is a conceptual representation of how varying the ratio of hydrophobic (this compound) to ionizable (acrylic acid) monomers could influence the pH-dependent swelling behavior of the resulting copolymer.

The synthesis of these functional polymers is often achieved through controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. These methods allow for precise control over the polymer's molecular weight, architecture, and composition, which is essential for creating well-defined stimuli-responsive materials.

Future Research Directions and Emerging Opportunities for D Menthyl Acrylate

Innovation in Green Synthetic Routes for d-Menthyl Acrylate (B77674)

Current research trends in chemical synthesis emphasize the development of environmentally benign processes, often referred to as green chemistry. For d-menthyl acrylate, this translates to exploring innovative synthetic routes that minimize waste, reduce energy consumption, and utilize renewable resources. Traditional esterification methods involving acyl chlorides and organic solvents, sometimes halogenated, have been reported for the synthesis of menthyl acrylate, achieving yields up to 89% under specific conditions rsc.org. However, the use of large quantities of solvent presents environmental and economic challenges researchgate.net.

Future research will likely focus on developing greener alternatives, such as solvent-free reactions or those employing more environmentally friendly solvents like water, supercritical fluids, or bio-based solvents. Exploring catalytic approaches, potentially utilizing heterogeneous catalysts that are easily separable and recyclable, could also lead to more sustainable synthesis. rsc.org The use of alternative syngas sources derived from biomass, such as glyoxylic acid, has shown promise in related hydroformylation reactions of methyl acrylate, offering an environmentally friendly substitute for toxic and gaseous carbon monoxide and hydrogen. rasayanjournal.co.in While this example pertains to methyl acrylate, the principle of utilizing bio-based feedstocks and alternative reaction conditions holds relevance for the green synthesis of this compound.

Innovations could also involve optimizing existing methods, such as Steglich esterification, which has been used for menthyl acrylate synthesis with reported yields of 81% after purification rsc.org. Further research could aim to improve yields and reduce the need for extensive purification steps in such methods. The development of bio-based variants of acrylates and the exploration of alternative feedstocks are actively being researched for related compounds like methyl acrylate, driven by the increasing demand for eco-friendly solutions. researchandmarkets.comexpertmarketresearch.com These efforts highlight a broader movement towards sustainable acrylate production that could directly benefit the synthesis of this compound.

Design of Novel Polymer Architectures and Advanced Polymerization Techniques

This compound's polymerizable acrylate group allows its incorporation into various polymeric structures. Its bulky and chiral nature can impart unique properties to the resulting polymers, such as modified thermal behavior, solubility, and optical activity. Future research will focus on designing novel polymer architectures incorporating this compound and employing advanced polymerization techniques to achieve precise control over polymer structure and properties.

Controlled polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization, are crucial for synthesizing polymers with defined molecular weights, narrow molecular weight distributions, and complex architectures like block copolymers, star polymers, and polymer brushes. uni-bayreuth.demdpi.comrsc.org These techniques have been successfully applied to other terpene-based acrylates, including (-)-menthyl acrylate, demonstrating their potential for controlling the polymerization of this monomer. researchgate.netacs.org

Research opportunities exist in exploring the copolymerization of this compound with other functional monomers to create polymers with tailored properties. For instance, combining this compound with temperature- or pH-responsive monomers could lead to the development of smart polymers with tunable lower critical solution temperature (LCST) behavior or pH-dependent solubility. ugent.beacs.org The incorporation of this compound into block copolymers or graft copolymers could yield amphiphilic structures capable of self-assembly, with potential applications in drug delivery, dispersants, or nanostructured materials. uni-bayreuth.de

Furthermore, exploring novel polymerization techniques, such as photo-controlled polymerization or enzymatic polymerization, could offer new avenues for synthesizing this compound-based polymers with unique characteristics and potentially under milder conditions. rsc.org The use of single electron transfer-living radical polymerization (SET-LRP) has shown promise for the polymerization of hydrophobic biobased monomers like (-)-menthyl acrylate, achieving controlled polymerization at ambient temperatures. researchgate.netacs.org Future work could build upon these findings to create a wider range of well-defined this compound polymers.

Expansion of Asymmetric Catalysis and Stereoselective Reactions

The inherent chirality of the menthyl group in this compound makes it a valuable chiral auxiliary or building block in asymmetric synthesis. Future research will focus on expanding its utility in asymmetric catalysis and stereoselective reactions to synthesize chiral molecules with high enantiomeric purity.

This compound has already been employed in asymmetric Diels-Alder reactions, demonstrating its ability to induce diastereoselectivity. acs.org Studies have shown that the diastereoselectivity can be influenced by the catalyst and reaction conditions. acs.org Future research could explore the use of this compound in a wider range of asymmetric transformations, such as asymmetric Michael additions, epoxidations, or hydrogenations, catalyzed by various chiral catalysts, including metal complexes and organocatalysts. rsc.orgresearchgate.netethz.ch

The development of heterogeneous chiral catalysts incorporating this compound or derived ligands presents an opportunity for developing more sustainable asymmetric processes, allowing for easier separation and recycling of the catalyst. rsc.org

Furthermore, computational studies can play a significant role in understanding the transition states and reaction mechanisms of asymmetric reactions involving this compound, aiding in the rational design of more efficient and selective catalytic systems. acs.orgacs.orgtandfonline.com

Synergistic Integration of Experimental and Computational Methodologies

The complexity of chemical systems involving this compound, from its synthesis and polymerization to its application in asymmetric catalysis and smart materials, necessitates a synergistic integration of experimental and computational methodologies. Future research will increasingly leverage computational tools to guide experimental design and interpret results.

Computational methods, such as Density Functional Theory (DFT) calculations, can provide insights into the electronic structure, reactivity, and conformational preferences of this compound and intermediates involved in its reactions. acs.orgacs.orgtandfonline.com This can help in understanding the factors that govern reaction pathways, stereoselectivity, and polymer properties. For example, computational studies have been used to investigate the kinetic parameters of acrylate polymerization and the conformations of acrylate monomers and their complexes. acs.orgacs.org

Molecular dynamics simulations can be employed to study the behavior of this compound monomers and polymers in different environments, providing information on solubility, self-assembly, and interactions with other molecules. This is particularly relevant for designing smart and responsive materials.

Integrating computational predictions with experimental validation can significantly accelerate the discovery and development of new materials and processes based on this compound. This includes predicting optimal reaction conditions for synthesis or polymerization, designing novel chiral catalysts, and understanding the structure-property relationships of this compound-containing polymers. The use of computational methodologies for characterizing acrylates and designing photoresins in vat photopolymerization highlights the growing role of computation in material design. mdpi.com

Development of this compound-Based Smart and Responsive Materials

The incorporation of the d-menthyl group can impart responsiveness to external stimuli, such as temperature or light, to polymers derived from this compound. Future research holds significant potential for developing this compound-based smart and responsive materials with applications in various fields.

Polymers containing this compound could exhibit thermoresponsive behavior due to the hydrophobic nature of the menthyl group, potentially showing tunable LCST behavior in aqueous solutions. ugent.beacs.org This could lead to applications in smart coatings, sensors, or drug delivery systems where a change in temperature triggers a desired response. nih.govresearchgate.netacs.org

Furthermore, combining this compound with other functional monomers, such as photochromic or electroactive units, could result in materials responsive to light or electrical fields. acs.org The inherent chirality of the menthyl group might also be exploited to develop chiral smart materials with potential applications in enantioselective separations or chiral sensing.

Research into the development of this compound-based pressure-sensitive adhesives has already shown that increasing the concentration of menthyl acrylate can influence adhesion performance, including peel strength, cohesion strength, and probe tack. researchgate.net This suggests potential for designing adhesives with tunable properties.

The design of smart polymer nanocomposites incorporating this compound-based polymers and various nanoparticles could lead to materials with enhanced or multi-stimuli responsiveness. nih.govmdpi.com Examples from other smart polymer systems, such as nanocomposite hydrogels responsive to pH and magnetic fields, illustrate the potential of this approach. nih.gov

Q & A

Q. Methodological Insight :

- Step 1 : Dissolve (-)-menthol in anhydrous DCM under argon.

- Step 2 : Add acryloyl chloride dropwise with a catalytic amount of DMAP.